N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Research on similar [1,4]oxazepine-based sulfonamides has shown significant inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. The primary sulfonamide group plays a crucial role in enabling [1,4]oxazepine ring construction and acting as a zinc-binding group when employed as carbonic anhydrase inhibitors, suggesting potential applications in the treatment of conditions where inhibition of carbonic anhydrase is beneficial (Sapegin et al., 2018).
Antimicrobial Activity
Sulfonamide derivatives have been studied for their antimicrobial properties, with some showing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This indicates potential applications in developing new antibacterial agents (Abbasi et al., 2016).
Synthesis and Characterization
Efforts in synthesizing and characterizing compounds with the [1,4]oxazepine scaffold, including variations such as tetrahydrobenzo[b][1,4]oxazepines, have been documented. These studies highlight the diverse chemical reactions and conditions suitable for creating novel compounds within this class for further biological and pharmacological evaluation (Shaabani et al., 2010).
Anticancer Potential
Research into similar sulfonamide compounds has demonstrated their potential in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This suggests that compounds like N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide could be explored for their anticancer activities, contributing to the development of new therapeutic agents (Li et al., 2002).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-6-12-26-20-10-8-18(15-22(20)31-16-24(4,5)23(26)27)25-32(28,29)19-9-11-21(17(3)14-19)30-13-7-2/h8-11,14-15,25H,6-7,12-13,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTSFFMROZNTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCCC)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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